![molecular formula C19H15FN6O2S B2471609 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 863460-05-3](/img/structure/B2471609.png)

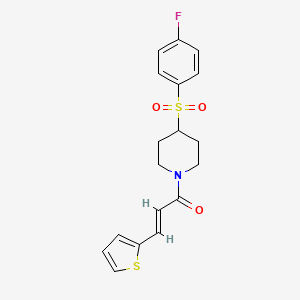

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

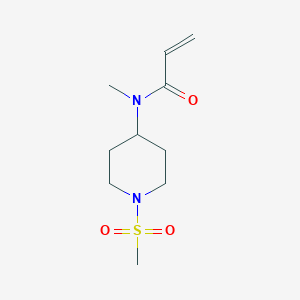

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , involves a three-step reaction sequence . This process is atom-economical and involves five reactive centers: amide, amine, carbonyl, azide, and alkyne .科学的研究の応用

Radioligand Development

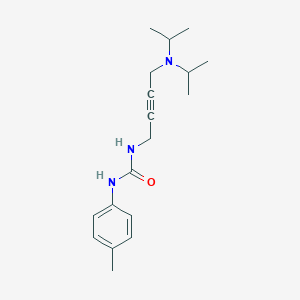

Compounds with a similar structure have been explored for their potential in radioligand development for PET imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed to incorporate a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (Dollé et al., 2008).

Anticancer Research

Modifications of acetamide groups in related compounds have led to the development of potent PI3K inhibitors demonstrating significant anticancer effects. A study replaced the acetamide group with an alkylurea moiety in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, yielding compounds with remarkable antiproliferative activities and lower toxicity, suggesting their potential as effective anticancer agents with reduced adverse effects (Wang et al., 2015).

Antimicrobial Agents

The synthesis and evaluation of compounds incorporating triazolo and pyrimidinone moieties have also been investigated for their antimicrobial properties. For example, a series of quinolines, thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines, and triazolo[3,4-b][1,3,4]thiadiazepines were synthesized and assessed for antibacterial and antifungal activities, with some compounds exhibiting significant activity compared to standard drugs like fluconazole and streptomycin (Sahi & Paul, 2016).

Synthesis of Novel Compounds

Research has also focused on utilizing related compounds as building blocks for synthesizing a variety of heterocycles with potential biological activities. New heterocycles incorporating thiadiazole, pyrazole, pyridine, coumarin, and other moieties have been synthesized, showcasing the versatility of these compounds in generating novel entities with potential insecticidal, antimicrobial, and antitumor activities (Fadda et al., 2017).

作用機序

Target of Action

The compound, also known as 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, primarily targets the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells .

Mode of Action

The compound interacts with LSD1 and inhibits its activity . The interaction is believed to be reversible, and the compound shows certain selectivity to LSD1 over other enzymes such as monoamine oxidase A/B (MAO-A/B) . Docking studies suggest that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for its activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . LSD1 demethylates histones, which are proteins that help package DNA in the nucleus. By inhibiting LSD1, the compound can alter the methylation status of histones, thereby influencing gene expression.

Result of Action

The inhibition of LSD1 by the compound can lead to significant changes at the molecular and cellular levels. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .

特性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c1-28-15-5-3-2-4-14(15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQAETWLIKHMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)

![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)